Cas no 93839-90-8 (1,3-Propanediol,2-amino-1-[4-(methylsulfonyl)phenyl]-, hydrochloride (1:1), (1S,2S)-)
93839-90-8 structure
Product Name:1,3-Propanediol,2-amino-1-[4-(methylsulfonyl)phenyl]-, hydrochloride (1:1), (1S,2S)-
CAS No:93839-90-8
MF:C10H16ClNO4S
MW:281.75634098053
CID:813274
PubChem ID:23726172
Update Time:2025-04-19
1,3-Propanediol,2-amino-1-[4-(methylsulfonyl)phenyl]-, hydrochloride (1:1), (1S,2S)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Propanediol,2-amino-1-[4-(methylsulfonyl)phenyl]-, hydrochloride (1:1), (1S,2S)-
- (1S,2S)-2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol,hydrochloride
- DTXSID80917622
- L-(-)-Threo-2-amino-1-(p-methylsulphonylphenyl)propane-1,3-diol hydrochloride
- 2-Amino-1-[4-(methanesulfonyl)phenyl]propane-1,3-diol--hydrogen chloride (1/1)
- EINECS 298-863-3
- 93839-90-8
-
- Inchi: 1S/C10H15NO4S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12;/h2-5,9-10,12-13H,6,11H2,1H3;1H/t9-,10-;/m0./s1
- InChI Key: LDWKRIYCDUIKKD-IYPAPVHQSA-N
- SMILES: Cl.S(C)(C1C=CC(=CC=1)[C@@H]([C@H](CO)N)O)(=O)=O
Computed Properties
- Exact Mass: 281.0488569g/mol
- Monoisotopic Mass: 281.0488569g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 303
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109Ų
1,3-Propanediol,2-amino-1-[4-(methylsulfonyl)phenyl]-, hydrochloride (1:1), (1S,2S)- Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
93839-90-8 (1,3-Propanediol,2-amino-1-[4-(methylsulfonyl)phenyl]-, hydrochloride (1:1), (1S,2S)-) Related Products
- 51458-28-7(1,3-Propanediol,2-amino-1-[4-(methylsulfonyl)phenyl]-, (1R,2R)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent